3-Pyrrolidin-1-ylbenzonitrile

Description

Properties

IUPAC Name |

3-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJBSSQWHKPDJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428157 | |

| Record name | 3-pyrrolidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175696-73-8 | |

| Record name | 3-(1-Pyrrolidinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175696-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-pyrrolidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Pyrrolidin-1-ylbenzonitrile: Chemical Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyrrolidin-1-ylbenzonitrile is a substituted aromatic nitrile containing a pyrrolidine moiety. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and potential applications in drug discovery and development. While specific experimental data for this particular isomer is limited in publicly available literature, this guide synthesizes information on closely related analogs and general synthetic methodologies to provide a thorough understanding of this compound. The pyrrolidine and benzonitrile scaffolds are prevalent in medicinal chemistry, suggesting the potential for 3-Pyrrolidin-1-ylbenzonitrile as a valuable building block for the synthesis of novel therapeutic agents.

Chemical Structure and Identification

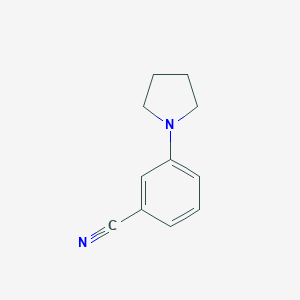

3-Pyrrolidin-1-ylbenzonitrile possesses a central benzene ring substituted with a cyano group and a pyrrolidin-1-yl group at positions 1 and 3, respectively.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3-(Pyrrolidin-1-yl)benzonitrile |

| CAS Number | 175696-73-8 |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| SMILES | C1CCN(C1)c2cccc(c2)C#N |

Physicochemical Properties

| Property | Predicted/Reported Value | Citation |

| Physical State | Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents | |

| pKa | Not available |

Note: The physical state is inferred from the properties of the 4-isomer.

Spectroscopic Data

While specific spectra for 3-Pyrrolidin-1-ylbenzonitrile are not provided in the search results, commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data. The expected spectral features are outlined below.

-

¹H NMR: Resonances corresponding to the protons on the pyrrolidine ring and the aromatic protons of the benzonitrile ring are expected. The aromatic protons would likely appear as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm). The pyrrolidine protons would appear as multiplets in the aliphatic region (δ 2.0-4.0 ppm).

-

¹³C NMR: Signals for the carbon atoms of the benzonitrile ring, including the quaternary carbon of the cyano group, and the carbon atoms of the pyrrolidine ring would be observed.

-

IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions, as well as C-N stretching vibrations, would also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 172.23.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 3-Pyrrolidin-1-ylbenzonitrile is not explicitly described in the reviewed literature. However, based on established synthetic methodologies for N-aryl pyrrolidines, a plausible and efficient route is the Buchwald-Hartwig amination of 3-bromobenzonitrile with pyrrolidine.

Proposed Synthetic Route: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.

Reaction Scheme:

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known Buchwald-Hartwig amination reactions. Optimization of specific parameters would be necessary.

Materials:

-

3-Bromobenzonitrile

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromobenzonitrile (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

-

Solvent and Base Addition: Add anhydrous toluene to the flask, followed by the addition of sodium tert-butoxide (1.4 eq).

-

Reactant Addition: Add pyrrolidine (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Seal the flask and heat the mixture at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 3-Pyrrolidin-1-ylbenzonitrile.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 3-Pyrrolidin-1-ylbenzonitrile.

Biological Activity and Signaling Pathways

While no direct biological activity or signaling pathway has been reported for 3-Pyrrolidin-1-ylbenzonitrile, extensive research on its structural isomers provides strong rationale for its potential pharmacological relevance.

Potential as a Selective Androgen Receptor Modulator (SARM)

Derivatives of the isomeric 4-Pyrrolidin-1-ylbenzonitrile have been extensively studied as non-steroidal Selective Androgen Receptor Modulators (SARMs).[2][3][4] SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic effects on tissues like the prostate.[5] These compounds act as agonists at the androgen receptor (AR), a ligand-dependent transcription factor that regulates gene expression.[4] The development of 4-(pyrrolidin-1-yl)benzonitrile derivatives has focused on improving metabolic stability and pharmacokinetic profiles while maintaining potent AR agonistic activity.[2] Given the structural similarity, it is plausible that 3-Pyrrolidin-1-ylbenzonitrile could also exhibit SARM activity, though this would require experimental validation.

Potential as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][6] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression and is a validated target in oncology, particularly for acute myeloid leukemia (AML).[1][7] These inhibitors function by binding to the active site of LSD1, with the benzonitrile moiety often forming a key hydrogen bond with Lys661 in the catalytic center.[1][8][9] The discovery of this class of inhibitors demonstrates that the pyrrolidinylbenzonitrile scaffold can be effectively utilized to target epigenetic enzymes. The 3-substituted isomer could potentially adopt a different binding mode within the LSD1 active site, offering a different selectivity or potency profile.

Signaling Pathway Diagram (Hypothetical, based on SARM activity)

Caption: Hypothetical signaling pathway of 3-Pyrrolidin-1-ylbenzonitrile as a SARM.

Conclusion

3-Pyrrolidin-1-ylbenzonitrile is a chemical entity with significant potential for applications in drug discovery. While specific experimental data for this isomer is currently sparse, the well-documented biological activities of its structural analogs as SARMs and LSD1 inhibitors highlight the value of the pyrrolidinylbenzonitrile scaffold. The synthetic accessibility of this compound via established methods like the Buchwald-Hartwig amination makes it an attractive candidate for inclusion in screening libraries and for further chemical derivatization. Future research should focus on the detailed synthesis and characterization of 3-Pyrrolidin-1-ylbenzonitrile, followed by comprehensive biological evaluation to explore its potential as a novel therapeutic agent.

References

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Pyrrolidin-1-ylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for obtaining 3-Pyrrolidin-1-ylbenzonitrile, a valuable building block in medicinal chemistry and drug discovery. The document outlines two principal methodologies: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. Each section includes detailed experimental protocols, tabulated quantitative data derived from analogous reactions, and workflow diagrams to facilitate comprehension and implementation in a laboratory setting.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a direct approach for the synthesis of 3-Pyrrolidin-1-ylbenzonitrile, typically involving the reaction of an aryl halide with pyrrolidine. For this reaction to proceed, the aromatic ring is ideally activated by a strong electron-withdrawing group. In the case of 3-halobenzonitriles, the nitrile group, while meta-directing, can still facilitate substitution under appropriate conditions, particularly with a good leaving group like fluorine.[1]

A common approach involves the reaction of 3-fluorobenzonitrile with pyrrolidine in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a base to neutralize the generated hydrofluoric acid.[1]

Experimental Protocol for SNAr

This protocol is adapted from a similar reaction involving p-fluorobenzaldehyde and pyrrolidine.[1]

Materials:

-

3-Fluorobenzonitrile

-

Pyrrolidine

-

Potassium Carbonate (K2CO3)

-

Dimethyl Sulfoxide (DMSO)

-

Water

-

Ethyl Acetate

-

Brine

Procedure:

-

To a stirred solution of 3-fluorobenzonitrile (1.0 eq.) in DMSO, add potassium carbonate (2.0 eq.).

-

Add pyrrolidine (1.2 eq.) to the mixture.

-

Heat the reaction mixture to 120 °C and stir for 24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-Pyrrolidin-1-ylbenzonitrile.

Quantitative Data for SNAr

The following table summarizes representative quantitative data for the SNAr synthesis, based on analogous reactions.[1]

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Fluorobenzonitrile | Pyrrolidine, K2CO3 | DMSO | 120 | 24 | >90 |

| 2-Fluorobenzonitrile | Piperidine, DIPEA/Na2CO3 | Water | Reflux | 3 | ~40 |

SNAr Synthesis Workflow

Caption: Workflow for the SNAr synthesis of 3-Pyrrolidin-1-ylbenzonitrile.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This method is highly versatile and tolerates a wide range of functional groups, making it a preferred method in modern organic synthesis.[2][3] The reaction couples an aryl halide, such as 3-bromobenzonitrile, with an amine (pyrrolidine) in the presence of a palladium catalyst, a phosphine ligand, and a base.[4]

Experimental Protocol for Buchwald-Hartwig Amination

This protocol is a general procedure adapted for the specific synthesis of 3-Pyrrolidin-1-ylbenzonitrile.[4]

Materials:

-

3-Bromobenzonitrile

-

Pyrrolidine

-

(SIPr)Pd(methallyl)Cl (or other suitable Pd-catalyst/ligand system)

-

Lithium bis(trimethylsilyl)amide (LHMDS) solution (1M in THF)

-

Toluene or Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Silica Gel

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzonitrile (1.0 eq.), the palladium catalyst (e.g., (SIPr)Pd(methallyl)Cl, 3.0 mol%), and a magnetic stir bar.

-

Seal the tube with a septum.

-

Add pyrrolidine (1.2 eq.) via syringe.

-

Add the solvent (e.g., toluene or THF).

-

Add the LHMDS solution (1.5 eq.) dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat as required (e.g., 70 °C), monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a short plug of silica gel, washing with ethyl acetate.

-

Remove the solvent in vacuo and purify the crude material by flash column chromatography on silica gel to afford 3-Pyrrolidin-1-ylbenzonitrile.

Quantitative Data for Buchwald-Hartwig Amination

The following table presents representative quantitative data for the Buchwald-Hartwig amination, based on analogous reactions.

| Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Bromobenzonitrile | Pyrrolidine | (SIPr)Pd(methallyl)Cl (3) | LHMDS | THF | 22 - 70 | 5 - 18 | 78-95 (est.) |

| 4-Bromotoluene | Morpholine | (SIPr)Pd(methallyl)Cl (3) | LHMDS | THF | 22 | <1 min | 99 |

| 2-Bromotoluene | Morpholine | (SIPr)Pd(methallyl)Cl (3) | LHMDS | THF | 22 | 1 min | 99 |

Buchwald-Hartwig Amination Synthesis Workflow

Caption: Workflow for the Buchwald-Hartwig synthesis of 3-Pyrrolidin-1-ylbenzonitrile.

References

The Cellular Mechanism of Action of Pyrrolidinylbenzonitrile-Based Compounds: A Technical Guide

Disclaimer: This technical guide focuses on the cellular mechanism of action of 4-(pyrrolidin-3-yl)benzonitrile derivatives due to a lack of available scientific literature on the biological activity of 3-Pyrrolidin-1-ylbenzonitrile. It is presumed that the interest lies in the pharmacologically active scaffold for which extensive research is available.

Introduction

The pyrrolidinylbenzonitrile scaffold has emerged as a promising framework in the development of targeted therapeutics, particularly in the realm of oncology. Derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been identified as potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme playing a crucial role in epigenetic regulation and oncogenesis.[1][2][3] This guide provides an in-depth overview of the mechanism of action, cellular effects, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

The primary molecular target of the 4-(pyrrolidin-3-yl)benzonitrile series of compounds is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine residues on histone H3, primarily at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4][5] By doing so, LSD1 can act as either a transcriptional repressor or co-activator, depending on the specific protein complex it is a part of.[4][6]

The 4-(pyrrolidin-3-yl)benzonitrile derivatives act as reversible inhibitors of LSD1.[1][2][3] The predicted binding mode of the most potent derivative, compound 21g , reveals key interactions within the LSD1 active site. The nitrile group of the benzonitrile moiety forms a crucial hydrogen bond with Lys661, a key residue in the demethylation reaction. The basic center of the pyrrolidine ring is oriented towards the acidic residues Asp555 and Asp556.[1] The p-tolyl group of the molecule occupies a hydrophobic channel formed by Ile356, Leu677, Leu693, and Trp695.[1]

Quantitative Data on Inhibitory Activity

The inhibitory potency of the 4-(pyrrolidin-3-yl)benzonitrile derivatives has been quantified through various biochemical and biophysical assays. The most active compound reported is designated as 21g .

| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Selectivity | Reference |

| 21g | LSD1 | Surface Plasmon Resonance (SPR) | 22 | - | MAO-A/B IC50 > 25 µM | [1][2][3] |

| 21g | LSD1 | Biochemical Assay | - | 57 | hERG IC50 = 12.1 µM | [1][2][3] |

Cellular Effects and Signaling Pathways

Inhibition of LSD1 by 4-(pyrrolidin-3-yl)benzonitrile derivatives leads to a cascade of downstream cellular events. In human THP-1 acute myeloid leukemia cells, treatment with compound 21g resulted in an increased expression of the cell surface marker CD86, a surrogate biomarker for LSD1 inhibition.[1][2][3]

LSD1 is known to be a component of several regulatory complexes, including the CoREST and NuRD complexes, which are involved in gene transcription.[4] By inhibiting LSD1, these compounds can modulate the expression of genes involved in various signaling pathways. LSD1 has been shown to regulate:

-

TGFβ Signaling: LSD1, as part of the NuRD complex, can regulate the TGFβ signaling pathway.[4]

-

mTOR Signaling: LSD1 can negatively regulate autophagy through the mTOR signaling pathway in certain cancer cells.[7]

-

PI3K/AKT Signaling: In prostate cancer cells, LSD1 can activate the PI3K/AKT pathway by regulating the expression of the p85 subunit of PI3K.[6]

-

Immune Response: LSD1 inhibitors can upregulate genes associated with immune response and cytokine-signaling pathways.[4]

References

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beactica.com [beactica.com]

- 4. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-Pyrrolidin-1-ylbenzonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the chemical compound 3-Pyrrolidin-1-ylbenzonitrile. Due to the limited availability of directly published, comprehensive spectral datasets for this specific molecule, this document collates predicted data, characteristic spectral features of its constituent functional groups, and relevant synthetic protocols. This information is intended to serve as a valuable resource for the characterization, synthesis, and analysis of 3-Pyrrolidin-1-ylbenzonitrile and structurally related compounds.

Molecular Structure and Properties

Molecular Formula: C₁₁H₁₂N₂ Molecular Weight: 172.23 g/mol CAS Number: 175696-73-8

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrrolidine H (α to N) | 3.2 - 3.4 | t | |

| Pyrrolidine H (β to N) | 1.9 - 2.1 | p | |

| Aromatic H (ortho to CN) | ~7.4 | d | |

| Aromatic H (meta to CN) | ~7.2 | t | |

| Aromatic H (para to CN) | ~6.8 | d | |

| Aromatic H (ortho to Pyrrolidine) | ~6.7 | s |

Note: Predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrrolidine C (α to N) | ~47 | |

| Pyrrolidine C (β to N) | ~25 | |

| Aromatic C (ipso-CN) | ~112 | |

| Aromatic C (ipso-Pyrrolidine) | ~148 | |

| Aromatic C-H | 115 - 130 | Multiple peaks expected |

| Nitrile (C≡N) | ~119 |

Note: Predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Table 3: Key IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C≡N (Nitrile stretch) | 2220 - 2240 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C-N (Aromatic amine) | 1250 - 1360 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

Table 4: Mass Spectrometry Data

| Ion | m/z (Expected) | Notes |

| [M]⁺ | 172.10 | Molecular Ion |

| [M-H]⁺ | 171.10 | |

| [M-C₂H₄]⁺ | 144.08 | Loss of ethylene from pyrrolidine ring |

| [C₇H₄N]⁺ | 102.03 | Fragment corresponding to cyanophenyl group |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and accurate compound characterization. While specific published methods for 3-Pyrrolidin-1-ylbenzonitrile are scarce, the following outlines standard procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used for acquiring both ¹H and ¹³C NMR spectra. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a standard one-pulse sequence is used, and for ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each carbon atom.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil, or as a KBr pellet if it is a solid. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common. For EI-MS, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. In ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a capillary, where a high voltage is applied to generate charged droplets that desolvate to produce ions.

Synthesis Workflow

The synthesis of 3-Pyrrolidin-1-ylbenzonitrile can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 3-fluorobenzonitrile with pyrrolidine.

Caption: Synthetic pathway for 3-Pyrrolidin-1-ylbenzonitrile.

This reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO), in the presence of a base like potassium carbonate (K₂CO₃) at an elevated temperature. The fluoride ion is a good leaving group, and the electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack by the secondary amine, pyrrolidine.

Logical Relationship of Spectroscopic Analysis

The characterization of 3-Pyrrolidin-1-ylbenzonitrile involves a logical workflow where each spectroscopic technique provides complementary information to confirm the structure of the molecule.

Caption: Workflow for structural elucidation.

This integrated analytical approach ensures a high degree of confidence in the structural assignment of the synthesized compound. Researchers and drug development professionals can utilize this compiled information as a foundational guide for their work with 3-Pyrrolidin-1-ylbenzonitrile.

Physical and chemical properties of 3-Pyrrolidin-1-ylbenzonitrile

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties, a proposed synthesis protocol, and potential biological relevance of 3-Pyrrolidin-1-ylbenzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

3-Pyrrolidin-1-ylbenzonitrile, with the CAS number 175696-73-8, is an aromatic compound featuring a pyrrolidine ring attached to a benzonitrile moiety at the meta position.[1] Its structural formula is C₁₁H₁₂N₂.[1]

Physicochemical Data

The following tables summarize the key physical and chemical properties of 3-Pyrrolidin-1-ylbenzonitrile. It is important to note that while some data is available from commercial suppliers, many properties are predicted due to the limited amount of published experimental data for this specific compound.

Table 1: Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 175696-73-8 | [1] |

| Molecular Formula | C₁₁H₁₂N₂ | [1] |

| Molecular Weight | 172.23 g/mol | [1] |

| MDL Number | MFCD07772828 | [1] |

| SMILES | N#Cc1cccc(c1)N2CCCC2 | [1] |

Table 2: Predicted and Experimental Physical Properties

| Property | Value | Notes |

| Appearance | Solid | Based on data for the isomeric 4-(Pyrrolidin-1-yl)benzonitrile. |

| Melting Point | Not available | Experimental data is not publicly available. |

| Boiling Point | Not available | Experimental data is not publicly available. |

| Solubility | Not available | Expected to be soluble in organic solvents like dichloromethane and chloroform. |

| Purity | ≥98% | As offered by commercial suppliers. |

| Storage | Sealed in dry, 2-8°C | Recommended storage conditions from suppliers.[1] |

Synthesis and Characterization

Proposed Synthetic Protocol: Buchwald-Hartwig Amination

A highly plausible and modern approach for the synthesis of 3-Pyrrolidin-1-ylbenzonitrile is the Buchwald-Hartwig amination.[2][3][4][5] This method is widely used for the formation of carbon-nitrogen bonds and is known for its high efficiency and broad substrate scope.[2][3][4][5]

Reaction:

Experimental Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add 3-bromobenzonitrile (1.0 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 eq.), and a suitable phosphine ligand like XPhos (0.02-0.10 eq.).

-

Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add a strong base, such as sodium tert-butoxide (1.2-2.0 eq.), followed by the solvent (e.g., toluene or dioxane).

-

Nucleophile Addition: Add pyrrolidine (1.1-1.5 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 110 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram of Synthetic Workflow:

Caption: Proposed workflow for the synthesis of 3-Pyrrolidin-1-ylbenzonitrile.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-Pyrrolidin-1-ylbenzonitrile are not widely published, the expected spectroscopic features can be predicted based on the analysis of its structural components: the 3-substituted benzonitrile and the pyrrolidine ring.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (multiplets in the range of δ 6.5-7.5 ppm). Pyrrolidine protons (multiplets around δ 3.0-3.5 ppm for CH₂ next to nitrogen and δ 1.8-2.2 ppm for other CH₂ groups). |

| ¹³C NMR | Aromatic carbons (signals in the range of δ 110-150 ppm). Cyano carbon (a signal around δ 118-120 ppm). Pyrrolidine carbons (signals around δ 45-50 ppm for carbons adjacent to nitrogen and δ 25-30 ppm for other carbons). |

| IR Spectroscopy | C≡N stretch (a sharp band around 2220-2240 cm⁻¹). C-N stretch (around 1250-1350 cm⁻¹). Aromatic C-H stretches (above 3000 cm⁻¹). Aliphatic C-H stretches (below 3000 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 172.10. |

Biological Activity and Potential Applications

There is currently no specific published data on the biological activity or signaling pathways associated with 3-Pyrrolidin-1-ylbenzonitrile. However, the broader class of aminobenzonitriles has been investigated for various pharmacological activities.

Derivatives of aminobenzonitrile have shown potential as:

-

Antihypertensive Agents: Some aminobenzonitriles have been studied for their effects on the cardiovascular system.[6]

-

Anticancer Agents: Research into the effects of certain aminobenzonitrile derivatives on cancer cell lines has indicated potential therapeutic applications.[7]

-

Enzyme Inhibitors: The aminobenzonitrile scaffold may serve as a basis for the development of inhibitors for various enzymes.[7]

It is important to emphasize that these are general activities of related compounds, and specific biological screening of 3-Pyrrolidin-1-ylbenzonitrile is required to determine its pharmacological profile.

Given the absence of specific pathway information, a diagram illustrating a hypothetical drug discovery and development workflow is provided below.

Diagram of a General Drug Discovery Workflow:

Caption: A simplified workflow for drug discovery and development.

Safety and Handling

Detailed toxicology data for 3-Pyrrolidin-1-ylbenzonitrile is not available. However, based on the safety information for related compounds, standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

This guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all applicable safety guidelines.

References

- 1. 175696-73-8|3-(Pyrrolidin-1-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. [Benzonitrile and its derivatives: action of para-aminobenzonitrile on the cardiovascular system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy 4-Aminobenzonitrile | 873-74-5 [smolecule.com]

The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its three-dimensional nature and capacity for stereochemical diversity, have made it a cornerstone in the design and development of a vast array of biologically active compounds.[1][2] The pyrrolidine nucleus is a common feature in numerous natural products, particularly alkaloids, and is present in many FDA-approved drugs.[1][3] This technical guide provides a comprehensive overview of the discovery, history, and diverse biological activities of pyrrolidine-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Historical Perspective and Discovery

The exploration of pyrrolidine-based compounds is deeply rooted in the study of natural products. Pyrrolizidine alkaloids, for instance, have been used in traditional medicine for centuries, although their hepatotoxic effects were only recognized in the 20th century.[4] A significant milestone in the application of the pyrrolidine scaffold in modern medicine was the development of Angiotensin-Converting Enzyme (ACE) inhibitors. The design of captopril, one of the first marketed ACE inhibitors, was inspired by snake venom peptides, with the L-proline (a pyrrolidine-2-carboxylic acid) structure proving crucial for its activity.[5] This success spurred further interest in the pyrrolidine ring, leading to its incorporation into a wide range of therapeutic agents. Today, the pyrrolidine moiety is recognized for its ability to enhance a drug's potency, selectivity, and pharmacokinetic profile.[6]

Quantitative Data on Biological Activities

The versatility of the pyrrolidine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. The following tables summarize the quantitative data for various classes of pyrrolidine-based compounds across different therapeutic areas.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7 | 17 - 22 | [3] |

| Spiro[pyrrolidine-3,3'-oxindoles] | HeLa | 19 - 26 | [3] |

| Pyrrolidine Sulfonamides | MCF-7 | 48.01 - 49.78 | [3] |

| (S)-Pyrrolidines (CXCR4 Antagonists) | CXCR4 Receptor Binding | 0.079 | [3] |

Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolidine-2,5-dione Derivatives | Staphylococcus aureus | 32 - 128 | [5] |

| Pyrrolidine-2,5-dione Derivatives | Candida albicans | 32 - 64 | [5] |

| Pyrrolidine-2,3-dione Derivatives | Staphylococcus aureus Biofilm | 2-4 (MBEC/MIC ratio) | [7] |

| Dispiropyrrolidines | Bacillus subtilis | Reasonably good activity | [8] |

Table 3: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound | Seizure Model | ED50 (mg/kg) | Reference |

| 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione | MES | 62.14 | [9] |

| 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione | 6 Hz | 75.59 | [9] |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 68.30 | [10] |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz | 28.20 | [10] |

| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione | MES | 69.89 | [6] |

Key Signaling Pathways and Mechanisms of Action

Pyrrolidine-based compounds exert their biological effects by modulating various signaling pathways. Two notable examples are the PI3K/Akt and TLR4 signaling pathways.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers. Several inhibitors targeting components of this pathway have been developed, with some incorporating the pyrrolidine scaffold. These inhibitors can act at different points in the pathway, for instance, by inhibiting the kinase activity of PI3K or Akt.[11][][13]

Caption: The PI3K/Akt signaling pathway and points of inhibition by pyrrolidine-based compounds.

The Toll-like receptor 4 (TLR4) signaling pathway plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. Dysregulation of TLR4 signaling can lead to chronic inflammatory diseases and sepsis.[14][15] Small molecule modulators, including some with a pyrrolidine core, are being investigated for their potential to inhibit this pathway and its pro-inflammatory effects.

Caption: The TLR4 signaling pathway and its modulation by pyrrolidine-based compounds.

Experimental Protocols

To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.

Synthesis of Pyrrolidine-2,5-diones

A common method for the synthesis of N-substituted pyrrolidine-2,5-diones involves the reaction of a primary amine with a succinic anhydride derivative.

Materials:

-

Appropriate succinic anhydride derivative

-

Primary amine (e.g., aniline derivative)

-

Glacial acetic acid

-

Thionyl chloride (for some variations)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of the succinic anhydride derivative (1 equivalent) and the primary amine (1 equivalent) is refluxed in glacial acetic acid for 4-6 hours.[16]

-

The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with water and then recrystallized from ethanol to yield the pure N-substituted succinamic acid.

-

For cyclization to the pyrrolidine-2,5-dione, the succinamic acid can be heated at its melting point or treated with a dehydrating agent like thionyl chloride under reflux.[17]

-

The resulting pyrrolidine-2,5-dione is then purified by recrystallization.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrrolidine test compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Enzyme Inhibition Assay: α-Glucosidase Inhibition

This assay is used to screen for compounds that can inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Pyrrolidine test compound

-

Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add a solution of the pyrrolidine test compound at various concentrations.

-

Add the α-glucosidase enzyme solution to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[4]

-

Stop the reaction by adding the sodium carbonate solution.

-

Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value of the test compound.[18]

Drug Discovery and Development Workflow

The discovery and development of new pyrrolidine-based drugs typically follow a structured workflow, from initial hit identification to preclinical and clinical development. Modern drug discovery often employs innovative synthetic methodologies and high-throughput screening to accelerate this process.[19][20][21]

Caption: A generalized workflow for the discovery and development of pyrrolidine-based drugs.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its inherent structural features provide a robust framework for the design of novel therapeutic agents with a wide range of biological activities. The ongoing development of innovative synthetic methods and a deeper understanding of the molecular targets and signaling pathways involved will undoubtedly lead to the discovery of new and improved pyrrolidine-based drugs to address unmet medical needs. This guide serves as a foundational resource for researchers and professionals dedicated to advancing the science of drug discovery through the exploration of this remarkable heterocyclic motif.

References

- 1. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro α-glucosidase inhibitory assay [protocols.io]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis [jmchemsci.com]

- 20. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Determining the Solubility Profile of 3-Pyrrolidin-1-ylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Pyrrolidin-1-ylbenzonitrile, a key consideration for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining its solubility in a range of common laboratory solvents. Adherence to these methodologies will ensure the generation of reliable and reproducible solubility data, crucial for formulation, screening, and various analytical procedures.

Predicted Solubility Characteristics

Based on its chemical structure, 3-Pyrrolidin-1-ylbenzonitrile (C₁₁H₁₂N₂) possesses both hydrophobic (benzonitrile group) and hydrophilic (pyrrolidine ring) moieties. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. It is anticipated to exhibit limited solubility in highly polar solvents like water and better solubility in organic solvents of intermediate to low polarity. The nitrogen atom in the pyrrolidine ring may also allow for increased solubility in acidic aqueous solutions due to salt formation.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 3-Pyrrolidin-1-ylbenzonitrile in common laboratory solvents has not been extensively published. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | H₂O | 10.2 | 25 | ||

| Ethanol | C₂H₅OH | 5.2 | 25 | ||

| Methanol | CH₃OH | 6.6 | 25 | ||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | 25 | ||

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | 6.4 | 25 | ||

| Acetonitrile | CH₃CN | 5.8 | 25 | ||

| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | 25 | ||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 25 | ||

| Chloroform | CHCl₃ | 4.1 | 25 |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of 3-Pyrrolidin-1-ylbenzonitrile. This method is based on the principle of preparing a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

3-Pyrrolidin-1-ylbenzonitrile (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of 3-Pyrrolidin-1-ylbenzonitrile and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Pyrrolidin-1-ylbenzonitrile to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Determine the concentration of 3-Pyrrolidin-1-ylbenzonitrile in the diluted samples by comparing the analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 3-Pyrrolidin-1-ylbenzonitrile.

Biological Context and Signaling Pathways

While the primary focus of this guide is on the physicochemical property of solubility, it is noteworthy that pyrrolidine-containing compounds often exhibit significant biological activity. Derivatives of 3-pyrrolidin-1-ylbenzonitrile have been investigated for their roles in various biological processes. However, at present, there is no specific, well-defined signaling pathway that is universally attributed to 3-pyrrolidin-1-ylbenzonitrile itself. Researchers working with this compound are encouraged to consider its potential interactions with various cellular targets based on the broader class of pyrrolidine derivatives.

The determination of solubility is a foundational step in the preclinical development of any compound. The protocols and information provided herein are intended to guide researchers in generating the necessary data to advance their studies with 3-Pyrrolidin-1-ylbenzonitrile.

An In-Depth Technical Guide on the Structure-Activity Relationship of 4-(Pyrrolidin-3-yl)benzonitrile Derivatives as Lysine-Specific Demethylase 1 (LSD1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(pyrrolidin-3-yl)benzonitrile scaffold has emerged as a promising framework in the design of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[1][2] LSD1, also known as KDM1A, plays a crucial role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to gene repression.[3][4] It can also demethylate H3K9me1/2 in an androgen receptor-dependent manner, resulting in gene activation.[3] The overexpression of LSD1 has been correlated with poor prognosis in numerous cancers, making it an attractive target for therapeutic intervention.[3] This guide provides a comprehensive overview of the structure-activity relationship (SAR) of 4-(pyrrolidin-3-yl)benzonitrile derivatives as reversible LSD1 inhibitors, along with detailed experimental protocols and pathway visualizations.

Structure-Activity Relationship (SAR)

The development of 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors has been advanced through systematic modifications of the core structure. These compounds have been designed as successful scaffold-hops from previously reported inhibitors.[1][2]

Key SAR insights for this class of compounds are as follows:

-

Stereochemistry of the Pyrrolidine Ring: The relative stereochemistry of the substituents on the pyrrolidine ring is crucial for activity. Cis-diastereoisomers have been found to be more active than their trans-counterparts, as they are predicted to adopt a more favorable conformation within the LSD1 active site.[1]

-

Substituents on the Pyrrolidine Nitrogen: Modifications at this position have been extensively explored to optimize potency and pharmacokinetic properties.

-

Substituents on the Benzonitrile Ring: The cyanophenyl group plays a key role in binding to the active site. The cyano group has been observed to form a hydrogen bond with Lys661, a critical residue for the demethylation reaction, deep within the catalytic center of LSD1.[5][6]

The most active compounds in this series exhibit potent inhibitory activity with Kd values in the nanomolar range.[1][2] For instance, compound 21g from a reported study demonstrated a Kd of 22 nM and a biochemical IC50 of 57 nM.[1][2] Furthermore, this compound showed improved selectivity over the hERG ion channel and no activity against the related enzymes MAO-A and B.[1][2] In cellular assays using human THP-1 acute myeloid leukaemia cells, 21g was shown to increase the expression of the surrogate cellular biomarker CD86.[1][2]

Data Presentation

The following table summarizes the in vitro activity of a selection of 4-(pyrrolidin-3-yl)benzonitrile derivatives against LSD1.

| Compound | Modifications | LSD1 IC50 (µM) | LSD1 Kd (µM) |

| 8 | cis-diastereoisomer | > 30 | 38 |

| 10 | cis-diastereoisomer | > 30 | 53 |

| trans-isomers (8-10) | trans-diastereoisomers | > 30 | > 100 |

| 21g | Optimized cis-diastereoisomer | 0.057 | 0.022 |

Data synthesized from a study by Mould et al. (2017).[1]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives are crucial for reproducibility and further development.

General Synthesis of 3,4-disubstituted Pyrrolidines

Historically, 3,4-disubstituted pyrrolidines have been constructed via the 1,3-dipolar cycloaddition of alkenes with azomethine ylide precursors, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, in the presence of an acid like trifluoroacetic acid.[1]

LSD1 Inhibition Assays

The inhibitory activity of the synthesized compounds against LSD1 can be evaluated using various biochemical and biophysical assays.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This is a common biochemical assay used to determine the IC50 values of inhibitors.[1]

-

Surface Plasmon Resonance (SPR) Assay: SPR is a biophysical technique used to measure the binding affinity (Kd) and kinetics of the inhibitors to the LSD1 enzyme.[1]

Cell-Based Assays

To assess the cellular activity of the inhibitors, various cell-based assays can be employed.

-

CD86 Expression Assay in THP-1 Cells: In human THP-1 acute myeloid leukaemia cells, potent LSD1 inhibitors have been shown to increase the expression of the cell surface marker CD86, which can be measured by flow cytometry.[1]

Mandatory Visualizations

Caption: Synthetic scheme for trans-pyrrolidines.

Caption: LSD1 demethylation and its inhibition.

Caption: Workflow of an LSD1 inhibition assay.

References

- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 2. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Epigenetic Landscape: Potential Biological Targets of Pyrrolidinylbenzonitrile Derivatives

Disclaimer: This technical guide focuses on the biological targets of 4-(pyrrolidin-3-yl)benzonitrile derivatives , as comprehensive data for 3-Pyrrolidin-1-ylbenzonitrile is not extensively available in the reviewed literature. The information presented is based on the significant findings for these closely related analogs, which have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1).

This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic target LSD1 and the therapeutic potential of its inhibitors.

Core Finding: Lysine-Specific Demethylase 1 (LSD1/KDM1A) as the Primary Target

Research into 4-(pyrrolidin-3-yl)benzonitrile derivatives has identified Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, as their primary biological target.[1][2][3][4] These compounds act as reversible, potent inhibitors of LSD1.[3][4] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4 and H3K9).[5] By inhibiting LSD1, these compounds prevent the demethylation of these key histone marks, leading to changes in gene expression. This has been shown to be particularly relevant in certain cancers, such as acute myeloid leukemia (AML), where LSD1 inhibition can promote differentiation of leukemic stem cells.[2]

One of the most active compounds from this series, designated as 21g , has demonstrated a dissociation constant (Kd) of 22 nM and a biochemical half-maximal inhibitory concentration (IC50) of 57 nM against LSD1.[2][3][4] This compound has served as a valuable tool for exploring the cellular effects of LSD1 inhibition.

Quantitative Data Summary

The inhibitory activity and selectivity of the lead compound 21g , a 4-(pyrrolidin-3-yl)benzonitrile derivative, are summarized below. This data highlights its potent and selective action against LSD1.

| Compound | Target | Assay Type | Value | Reference |

| 21g | LSD1 | Biochemical IC50 | 57 nM | [2][3][4] |

| LSD1 | Dissociation Constant (Kd) | 22 nM | [2][3][4] | |

| MAO-A | Activity Assay | No activity | [2][3] | |

| MAO-B | Activity Assay | No activity | [2][3] | |

| hERG | Ion Channel Assay | Improved selectivity vs GSK-690 | [2][3] |

Signaling Pathway and Mechanism of Action

The inhibition of LSD1 by 4-(pyrrolidin-3-yl)benzonitrile derivatives initiates a cascade of cellular events. By blocking the demethylase activity of LSD1, the methylation status of histones H3K4 and H3K9 is preserved. This leads to the reactivation of silenced genes, including those involved in cell differentiation. In the context of acute myeloid leukemia (AML), this results in the upregulation of myeloid-differentiation genes. A key surrogate biomarker for this cellular activity is the increased expression of the cell surface marker CD86 in human THP-1 AML cells.[2][3][6]

References

- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 3. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beactica.com [beactica.com]

- 5. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CD86 expression as a surrogate cellular biomarker for pharmacological inhibition of the histone demethylase lysine-specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermochemical Stability of the 3-Pyrrolidin-1-ylbenzonitrile Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical stability of the 3-Pyrrolidin-1-ylbenzonitrile scaffold. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its core constituents—benzonitrile and pyrrolidine—and related structures to provide a robust framework for its thermal analysis. Detailed experimental protocols for key analytical techniques are also presented to facilitate further research and characterization.

Introduction to the 3-Pyrrolidin-1-ylbenzonitrile Scaffold

The 3-Pyrrolidin-1-ylbenzonitrile scaffold is of significant interest in medicinal chemistry and drug discovery due to the presence of two key pharmacophores: a pyrrolidine ring and a benzonitrile group. The pyrrolidine moiety is a common feature in numerous FDA-approved drugs, while the benzonitrile group can act as a versatile synthetic handle and a key interaction motif with biological targets.[1] Understanding the thermochemical stability of this scaffold is crucial for drug development, ensuring the compound's integrity during synthesis, purification, formulation, and storage.

Predicted Thermochemical Properties

2.1. Decomposition Profile

The thermal decomposition of 3-Pyrrolidin-1-ylbenzonitrile is expected to be influenced by the degradation of both the pyrrolidine and benzonitrile rings.

-

Pyrrolidine Moiety: Studies on the pyrolysis of pyrrolidine indicate that the five-membered N-heterocycle undergoes complex decomposition reactions.[2] At elevated temperatures, ring-opening and fragmentation are likely to occur, leading to the formation of smaller volatile compounds.[2]

-

Benzonitrile Moiety: Benzonitrile is thermally stable, but at very high temperatures, it is known to decompose, emitting toxic fumes of cyanides and nitrogen oxides.[3]

-

N-Aryl Pyrrolidines: The thermal stability of N-substituted pyrrolidines can be substantial. For instance, certain N-alkyl-N-alkyl'-pyrrolidinium salts have shown thermal stability up to temperatures of 548–573 K (275-300 °C).[4]

Based on this, it is anticipated that the initial decomposition of 3-Pyrrolidin-1-ylbenzonitrile would likely be initiated by the degradation of the pyrrolidine ring, followed by the decomposition of the benzonitrile fragment at higher temperatures.

2.2. Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a critical parameter for assessing the thermodynamic stability of a compound. While no experimental value exists for 3-Pyrrolidin-1-ylbenzonitrile, an estimation can be made by considering the enthalpies of formation of its parent molecules.

| Compound | Formula | Phase | Standard Enthalpy of Formation (kJ/mol) |

| Benzonitrile | C₇H₅N | gas | Data available from NIST and Active Thermochemical Tables[5][6][7] |

| Pyrrolidine | C₄H₉N | gas | Data available in thermochemical databases |

Note: Specific values for the enthalpy of formation of benzonitrile and pyrrolidine can be obtained from the cited sources. The actual enthalpy of formation for 3-Pyrrolidin-1-ylbenzonitrile would require experimental determination through methods like combustion calorimetry.

Experimental Protocols for Thermochemical Analysis

To experimentally determine the thermochemical stability of the 3-Pyrrolidin-1-ylbenzonitrile scaffold, the following standard techniques are recommended.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperatures and kinetics.[8][9][10][11]

-

Objective: To determine the onset of decomposition and the temperature ranges of mass loss for 3-Pyrrolidin-1-ylbenzonitrile.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 3-Pyrrolidin-1-ylbenzonitrile sample into a suitable crucible (e.g., alumina or platinum).[12]

-

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or air (oxidative) at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard, but rates of 5, 15, and 20 °C/min can also be used for kinetic studies.[11]

-

Temperature Range: Typically from ambient temperature up to 600-800 °C.

-

-

Data Analysis:

-

The TGA thermogram will plot the percentage of weight loss versus temperature.

-

The onset temperature of decomposition is determined from the initial point of significant mass loss.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition for different stages.[11]

-

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.[13][14][15][16]

-

Objective: To determine the melting point, enthalpy of fusion, and decomposition exotherms/endotherms of 3-Pyrrolidin-1-ylbenzonitrile.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation:

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A typical heating rate is 10 °C/min.

-

Temperature Program: A heat-cool-heat cycle is often employed to remove the thermal history of the sample. The analysis is typically performed on the second heating scan.[13]

-

-

Data Analysis:

-

The DSC thermogram will show peaks corresponding to thermal events.

-

An endothermic peak will indicate melting, and its onset is taken as the melting point. The area under this peak corresponds to the enthalpy of fusion.[13][15]

-

Sharp exothermic peaks at higher temperatures usually indicate decomposition.

-

Visualization of Experimental Workflows and Potential Degradation

4.1. Experimental Workflow for Thermochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the thermochemical stability of a novel compound like 3-Pyrrolidin-1-ylbenzonitrile.

4.2. Postulated Thermal Decomposition Pathways

Based on the known pyrolysis of pyrrolidine and the high-temperature decomposition of benzonitrile, a simplified logical diagram of potential decomposition pathways for 3-Pyrrolidin-1-ylbenzonitrile can be proposed.

Conclusion

While direct experimental data for the thermochemical stability of the 3-Pyrrolidin-1-ylbenzonitrile scaffold is currently lacking, a comprehensive understanding can be built upon the analysis of its constituent fragments and related compounds. This guide provides a foundational understanding of its expected thermal behavior and outlines the necessary experimental protocols for its empirical determination. The provided workflows and postulated degradation pathways offer a starting point for researchers and drug development professionals to rigorously assess the stability of this important chemical scaffold. Further experimental investigation using the described TGA and DSC protocols is highly recommended to establish a definitive thermochemical profile.

References

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. atct.anl.gov [atct.anl.gov]

- 6. atct.anl.gov [atct.anl.gov]

- 7. Benzonitrile [webbook.nist.gov]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. epfl.ch [epfl.ch]

- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 14. web.williams.edu [web.williams.edu]

- 15. s4science.at [s4science.at]

- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 17. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

CAS number and IUPAC name for 3-Pyrrolidin-1-ylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyrrolidin-1-ylbenzonitrile is an aromatic organic compound featuring a benzonitrile moiety substituted with a pyrrolidine ring at the meta-position. Its chemical structure makes it a subject of interest in medicinal chemistry and materials science, as substituted benzonitriles are scaffolds found in a variety of biologically active molecules. This guide provides a summary of its known properties, a proposed synthetic route, and context regarding its place within chemical research.

Physicochemical Properties

The fundamental properties of 3-Pyrrolidin-1-ylbenzonitrile are summarized below. Currently, detailed experimental data such as melting point, boiling point, and spectroscopic analyses are not widely available in published literature.

| Property | Value | Source |

| IUPAC Name | 3-(Pyrrolidin-1-yl)benzonitrile | N/A |

| CAS Number | 175696-73-8 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂ | [2] |

| Molecular Weight | 172.23 g/mol | [2] |

| InChI Key | UMJBSSQWHKPDJF-UHFFFAOYSA-N | [2] |

Proposed Synthesis Pathway

While specific experimental protocols for the synthesis of 3-Pyrrolidin-1-ylbenzonitrile are not detailed in readily available literature, a plausible and common method for its preparation is through a nucleophilic aromatic substitution (SNAr) reaction. This would involve the reaction of a halo-benzonitrile with pyrrolidine. An alternative approach could be a palladium-catalyzed Buchwald-Hartwig amination.

Below is a diagram illustrating the logical workflow for a proposed SNAr synthesis.

Caption: Proposed SNAr synthesis of 3-Pyrrolidin-1-ylbenzonitrile.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of 3-Pyrrolidin-1-ylbenzonitrile via a nucleophilic aromatic substitution reaction.

-

Reagents and Materials:

-

3-Fluorobenzonitrile (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO) (Anhydrous)

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Silica gel for column chromatography

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzonitrile, potassium carbonate, and anhydrous DMSO.

-

Begin stirring the mixture and add pyrrolidine dropwise at room temperature.

-

Attach a condenser to the flask and heat the reaction mixture to 120-140 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure 3-Pyrrolidin-1-ylbenzonitrile.

-

Biological Activity and Research Context

As of this writing, there is no significant published research detailing the specific biological activities or signaling pathway involvements of 3-Pyrrolidin-1-ylbenzonitrile .

It is important to distinguish this compound from its structural isomer, 4-Pyrrolidin-1-ylbenzonitrile . Derivatives of the 4-substituted isomer have been investigated as Selective Androgen Receptor Modulators (SARMs) and as inhibitors of Lysine-Specific Demethylase 1 (LSD1), indicating that the pyrrolidinylbenzonitrile scaffold can be a valuable pharmacophore.[3][4][5] For instance, certain derivatives of 4-(pyrrolidin-1-yl)benzonitrile have shown potential anabolic effects.[3][5] However, these findings are specific to the 4-isomer and its derivatives and should not be extrapolated to the 3-isomer without experimental validation.

Researchers interested in the 3-isomer could use the known activities of the 4-isomer as a starting point for investigation, for example, in screening for similar biological targets or in comparative structure-activity relationship (SAR) studies.

Conclusion

3-Pyrrolidin-1-ylbenzonitrile is a readily identifiable chemical entity with a known CAS number and structure. While specific experimental and biological data are sparse, its synthesis is achievable through standard organic chemistry methodologies like nucleophilic aromatic substitution. The known biological relevance of its 4-substituted isomer suggests that 3-Pyrrolidin-1-ylbenzonitrile could be a valuable molecule for screening and as a building block in the development of novel therapeutic agents. Further research is required to elucidate its physicochemical properties and potential applications.

References

- 1. 3-(Pyrrolidin-1-yldiazenyl)benzonitrile | C11H12N4 | CID 162405080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 175696-73-8|3-(Pyrrolidin-1-yl)benzonitrile|BLD Pharm [bldpharm.com]